1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol
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Overview
Description
1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol is a compound that combines the structural features of a piperidine derivative and a nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-cyclopentylpiperidine can be synthesized through the chlorination of 2-cyclopentylpiperidine. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination.
2,4,6-Trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol. This process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol using a mixture of nitric and sulfuric acids. The process is carried out in large reactors with efficient cooling systems to manage the heat generated during the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopentylpiperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyclopentyl group can be oxidized to form corresponding ketones or carboxylic acids.
2,4,6-Trinitrophenol undergoes reactions typical of nitro compounds:
Reduction: It can be reduced to form aminophenols using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Major Products
Nucleophilic substitution: Formation of substituted piperidines.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of 2,4,6-triaminophenol.
Scientific Research Applications
1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol has diverse applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrophenol moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but with two nitro groups instead of three.
2,4,6-Trinitrotoluene (TNT): Similar nitro groups but with a toluene core instead of phenol.
2,4,6-Trinitroaniline: Similar nitro groups but with an aniline core instead of phenol.
Uniqueness
1-Chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol is unique due to its combination of a piperidine derivative and a highly nitrated phenol.
Properties
CAS No. |
61423-14-1 |
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Molecular Formula |
C16H21ClN4O7 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-chloro-2-cyclopentylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H18ClN.C6H3N3O7/c11-12-8-4-3-7-10(12)9-5-1-2-6-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h9-10H,1-8H2;1-2,10H |
InChI Key |
NUTVYXYZHQEAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCCCN2Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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